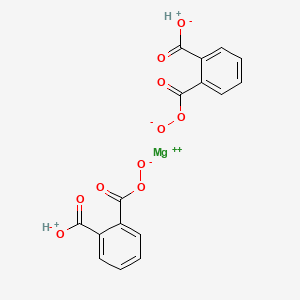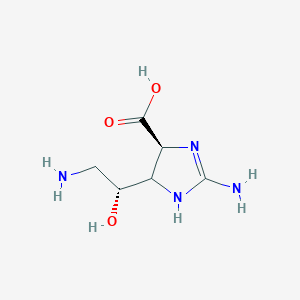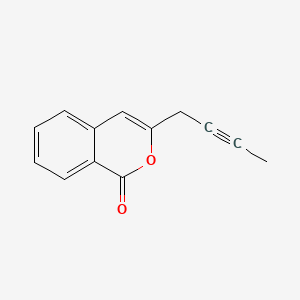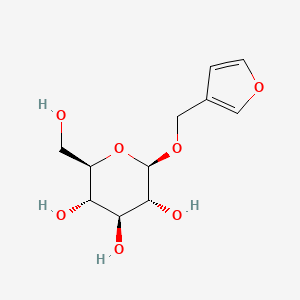
gamma-Hydroxy-L-arginine
Übersicht
Beschreibung
Gamma-Hydroxy-L-arginine is a non-proteinogenic amino acid that plays a significant role in various biochemical processes. It is a derivative of L-arginine, characterized by the presence of a hydroxyl group on the gamma carbon. This compound is of interest due to its involvement in the nitric oxide synthesis pathway and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gamma-Hydroxy-L-arginine can be synthesized through several methods. One common approach involves the hydroxylation of L-arginine using specific enzymes or chemical reagents. For instance, the enzymatic conversion of L-arginine to this compound can be achieved using nitric oxide synthase under controlled conditions . Chemical synthesis may involve the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts to achieve the desired hydroxylation .
Industrial Production Methods
Industrial production of this compound typically involves biotechnological processes that utilize genetically engineered microorganisms capable of producing the compound in large quantities. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-Hydroxy-L-arginine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound back to L-arginine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of L-arginine, and various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Gamma-Hydroxy-L-arginine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It plays a role in the study of nitric oxide synthesis and its regulatory mechanisms.
Medicine: this compound is investigated for its potential therapeutic effects in conditions such as hypertension and cardiovascular diseases.
Wirkmechanismus
Gamma-Hydroxy-L-arginine exerts its effects primarily through its involvement in the nitric oxide synthesis pathway. It acts as an intermediate in the conversion of L-arginine to nitric oxide and L-citrulline by nitric oxide synthase. This process involves the hydroxylation of the guanidinium group of L-arginine, leading to the formation of this compound, which is then further converted to nitric oxide . The molecular targets include nitric oxide synthase enzymes and various signaling pathways regulated by nitric oxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-arginine: The parent compound of gamma-Hydroxy-L-arginine, involved in protein synthesis and nitric oxide production.
N-hydroxy-L-arginine: Another intermediate in the nitric oxide synthesis pathway, similar in structure and function to this compound.
L-citrulline: A product of the nitric oxide synthesis pathway, involved in the urea cycle.
Uniqueness
This compound is unique due to its specific role as an intermediate in the nitric oxide synthesis pathway. Unlike L-arginine and L-citrulline, it possesses a hydroxyl group on the gamma carbon, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for studying the regulation of nitric oxide synthesis and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCBKDJCJYBGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN=C(N)N)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-erythro-4-Hydroxyarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61370-10-3 | |
| Record name | L-erythro-4-Hydroxyarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
190 - 191 °C | |
| Record name | L-erythro-4-Hydroxyarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1229154.png)
